molecular formula C13H13N3O5S B2975307 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 896294-74-9

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2975307
CAS No.: 896294-74-9
M. Wt: 323.32
InChI Key: FAIGLLARHMRSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a versatile chemical compound with a unique structure that offers potential applications in various scientific research fields. This compound is particularly interesting due to its combination of a thiophene ring and a nitrofuran moiety, which endows it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene or furan derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiophene ring may interact with various enzymes or receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of a thiophene ring and a nitrofuran moiety, which provides it with distinctive chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-6-7(2)22-13(10(6)12(18)14-3)15-11(17)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGLLARHMRSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.